The compound (2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one is a complex organic molecule that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structural features, including a benzofuran core, a hydroxyl group, and a methoxyphenyl substituent. It has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various organic reactions, primarily involving the condensation of benzofuran derivatives with substituted aldehydes. The specific methods of synthesis can vary depending on the desired purity and yield.
The synthesis of (2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions must be optimized for temperature and time to maximize yield and minimize by-products. Continuous flow reactors may be utilized in industrial settings to enhance efficiency.
The molecular structure of (2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one features:
| Property | Value |
|---|---|
| Molecular Formula | C17H16O4 |
| Molecular Weight | 284.31 g/mol |
| InChI Key | XXXXXX |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4 |
This compound can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (2Z)-4-hydroxy-2-[(2-methoxyphenyl)methylidene]-6-methyl-2,3-dihydro-1-benzofuran-3-one involves interactions at the molecular level with biological targets, which may include enzymes or receptors related to inflammation or oxidative stress. The presence of hydroxyl and methoxy groups enhances its reactivity and potential biological activity.
The physical properties of this compound include:
Key chemical properties involve:
The compound has several scientific uses:
CAS No.: 2134602-45-0
CAS No.: 119509-26-1
CAS No.: 14836-73-8
CAS No.: 32157-29-2
CAS No.: 467-14-1